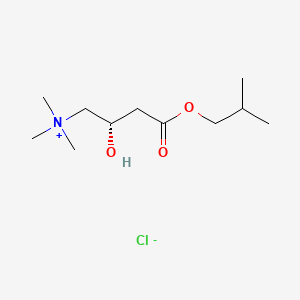
(S)-Carnitine Isobutylester, Chloride Salt
Overview
Description
(S)-Carnitine Isobutylester, Chloride Salt is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Carnitine Isobutylester, Chloride Salt typically involves the esterification of (S)-carnitine with isobutyl alcohol, followed by the formation of the chloride salt. The reaction conditions often include the use of acid catalysts to facilitate the esterification process. The esterification reaction can be represented as follows:
(S)-Carnitine+Isobutyl Alcohol→(S)-Carnitine Isobutylester
Subsequently, the ester is converted to its chloride salt form by reacting with hydrochloric acid:
(S)-Carnitine Isobutylester+HCl→(S)-Carnitine Isobutylester, Chloride Salt
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and salt formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Carnitine Isobutylester, Chloride Salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield (S)-carnitine and isobutyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Hydrolysis: (S)-Carnitine and isobutyl alcohol.
Oxidation: Oxidized derivatives of the isobutyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Carnitine Isobutylester, Chloride Salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and salt formation reactions.
Biology: Investigated for its role in cellular metabolism and potential effects on mitochondrial function.
Medicine: Explored for its potential therapeutic effects, including its role in enhancing fatty acid metabolism and potential use in treating metabolic disorders.
Industry: Utilized in the production of dietary supplements and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (S)-Carnitine Isobutylester, Chloride Salt involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
(S)-Carnitine: The parent compound, involved in fatty acid metabolism.
(S)-Carnitine Tartrate: Another ester derivative with similar applications.
Acetyl-(S)-Carnitine: An acetylated form with enhanced bioavailability and potential neuroprotective effects.
Uniqueness
(S)-Carnitine Isobutylester, Chloride Salt is unique due to its specific ester and salt forms, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives. Its isobutyl group and chloride salt form may influence its solubility, stability, and interaction with biological membranes.
Properties
IUPAC Name |
[(2S)-2-hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3.ClH/c1-9(2)8-15-11(14)6-10(13)7-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/q+1;/p-1/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBCAKLXFMXLT-PPHPATTJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676255 | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-61-9 | |
| Record name | 1-Butanaminium, 2-hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxo-, chloride, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Hydroxy-N,N,N-trimethyl-4-(2-methylpropoxy)-4-oxobutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


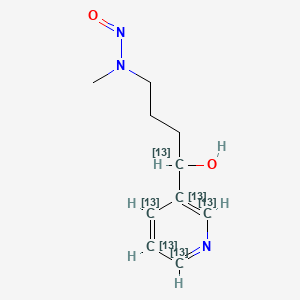
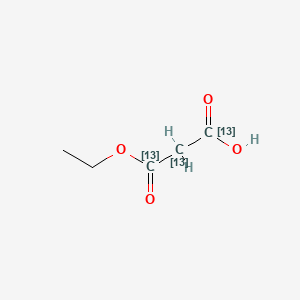
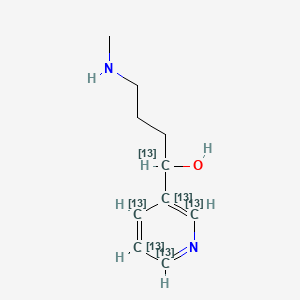

![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
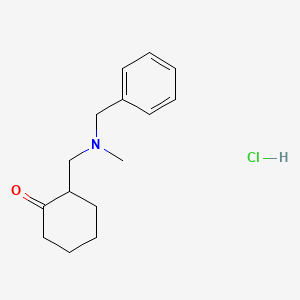
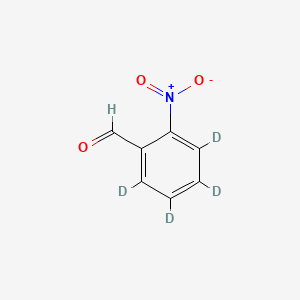
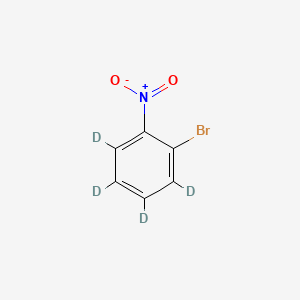


![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
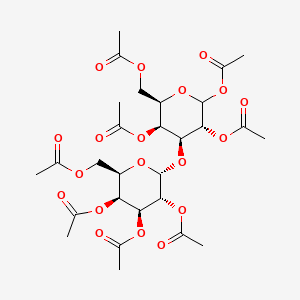
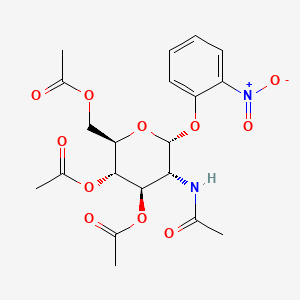
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
